molecular formula C15H17BrN2O2 B6638003 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide

4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide

Cat. No. B6638003
M. Wt: 337.21 g/mol
InChI Key: COWOOSUFYPMVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide involves its interaction with specific receptors in the brain. It is known to interact with the serotonin receptor, which is involved in regulating mood, appetite, and sleep. This interaction leads to changes in the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is known to have an effect on the levels of neurotransmitters in the brain, which can have various effects on the body. It has been shown to have anxiolytic and antidepressant effects, as well as potential applications in addiction research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide in lab experiments include its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research involving 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide. These include further studies on its mechanism of action, potential applications in addiction research, and its use in developing new treatments for anxiety and depression. Additionally, there is a need for further research on the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide involves several steps. The first step is the synthesis of 1-(hydroxymethyl)cyclopentylamine, which is then reacted with 4-bromo-1H-indole-2-carboxylic acid to form the desired compound. The final product is obtained after purification and isolation.

Scientific Research Applications

4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It is known for its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes. This compound has been used in studies related to anxiety, depression, and addiction, among others.

properties

IUPAC Name

4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c16-11-4-3-5-12-10(11)8-13(17-12)14(20)18-15(9-19)6-1-2-7-15/h3-5,8,17,19H,1-2,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWOOSUFYPMVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NC(=O)C2=CC3=C(N2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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